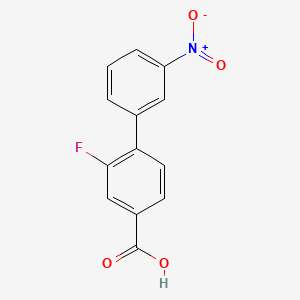

3-Fluoro-4-(3-nitrophenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-12-7-9(13(16)17)4-5-11(12)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRINKVDKXDKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681412 | |

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-43-5 | |

| Record name | 2-Fluoro-3'-nitro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Studies of 3 Fluoro 4 3 Nitrophenyl Benzoic Acid

Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 3-Fluoro-4-(3-nitrophenyl)benzoic acid, participating in both acid-base and substitution reactions.

The carboxylic acid functionality imparts acidic properties to the molecule. In the presence of a base, the carboxylic acid can donate a proton to form a carboxylate salt. This process is a fundamental acid-base reaction. The equilibrium of this reaction is influenced by the electronic effects of the substituents on the benzoic acid ring.

The proton transfer mechanism can be facilitated by a "proton shuttle," where a weak base like water assists in moving the proton from the carboxylic acid to the reacting base. masterorganicchemistry.com This involves a deprotonation step at the carboxylic acid and a subsequent protonation of the base. masterorganicchemistry.com

Table 1: Factors Influencing the Acidity of this compound

| Substituent/Factor | Effect on Acidity | Rationale |

| Carboxylic Acid Group | Primary source of acidity | Can donate a proton (H⁺). |

| Fluorine Atom | Increases acidity | The electronegative fluorine atom withdraws electron density from the ring through the inductive effect, stabilizing the carboxylate anion. |

| 3-Nitrophenyl Group | Increases acidity | The nitro group is a strong electron-withdrawing group, which further delocalizes the negative charge of the carboxylate anion, enhancing stability and thus acidity. |

| Solvent | Influences proton transfer | Polar solvents can stabilize the resulting ions, facilitating the proton transfer. |

Nucleophilic acyl substitution is a key reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.orgunizin.org This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.combyjus.com First, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgunizin.orgbyjus.com Subsequently, the leaving group (in this case, typically a hydroxyl group or a derivative) is expelled, reforming the carbonyl double bond. masterorganicchemistry.comlibretexts.orgunizin.org

The reactivity of the carboxyl group can be enhanced by converting the hydroxyl group into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) can convert the carboxylic acid into an acyl chloride. This acyl chloride is significantly more reactive towards nucleophiles.

Under basic conditions, such as in saponification, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. masterorganicchemistry.com The reaction initially forms a carboxylic acid, which is then deprotonated by the base to yield a carboxylate. masterorganicchemistry.com Acidic workup is required to obtain the neutral carboxylic acid. masterorganicchemistry.com

Aromatic Substitution Reactions of the Fluoro- and Nitro-Substituted Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards aromatic substitution reactions due to the distinct electronic effects of their substituents.

Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. The existing substituents on the ring direct the incoming electrophile to specific positions and affect the reaction rate. libretexts.orgminia.edu.egyoutube.com

Ring A (3-Fluoro-benzoic acid moiety):

The carboxylic acid (-COOH) group is a deactivating, meta-directing group. libretexts.org It withdraws electron density from the ring, making it less reactive than benzene (B151609). libretexts.orgminia.edu.eg

The fluorine (-F) atom is a deactivating, ortho, para-directing group. libretexts.org While it is electron-withdrawing inductively (deactivating), it can donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation for ortho and para attack. libretexts.orgyoutube.com

The directing effects of these two groups are opposing. The powerful deactivating nature of the nitro group on the other ring will likely make this ring less reactive towards EAS.

Ring B (3-Nitrophenyl moiety):

The nitro (-NO₂) group is a strongly deactivating, meta-directing group. libretexts.orglibretexts.org It strongly withdraws electron density from the ring, making it significantly less reactive towards electrophiles. libretexts.orglibretexts.org

The phenyl group (the rest of the molecule) is generally considered an activating group, but its effect is likely overshadowed by the potent deactivating effect of the nitro group.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Ring | Substituents | Predicted Major Product Position(s) | Rationale |

| A (Fluoro-benzoic acid) | -F, -COOH | Complex, likely substitution at positions ortho to the fluorine and meta to the carboxylic acid. | The directing effects of the fluoro and carboxyl groups are in conflict. The overall deactivation of the molecule makes EAS challenging. |

| B (Nitrophenyl) | -NO₂ | Position 5 (meta to the nitro group) | The nitro group is a strong meta-director. |

Nucleophilic aromatic substitution is a pathway for the substitution of a leaving group on an aromatic ring by a strong nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

Ring A (Fluoro-benzoic acid moiety):

The fluorine atom can act as a leaving group in SNAr reactions. ossila.comnih.gov The presence of the electron-withdrawing nitro group on the adjacent phenyl ring and the carboxylic acid group on the same ring enhances the electrophilicity of the carbon atom attached to the fluorine, making it susceptible to nucleophilic attack. Studies on similar molecules, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, have shown that the fluorine atom can be displaced by various nucleophiles. nih.gov

Ring B (Nitrophenyl moiety):

The nitro group itself is generally not a leaving group in SNAr reactions. However, its strong electron-withdrawing nature activates the ring towards nucleophilic attack, potentially allowing for the displacement of other leaving groups if they were present on this ring.

Reactivity of the Nitro Group: Reduction Pathways and Their Chemical Implications

The nitro group is a versatile functional group that can undergo reduction to various other nitrogen-containing functionalities, most commonly an amino group (-NH₂). This transformation has significant chemical implications as it converts an electron-withdrawing group into an electron-donating group, fundamentally altering the electronic properties of the molecule.

The reduction of the nitro group can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl). The product of this reduction is 3-Fluoro-4-(3-aminophenyl)benzoic acid.

Table 3: Common Reagents for the Reduction of the Nitro Group

| Reagent | Conditions | Product |

| H₂/Pd, Pt, or Ni | Catalytic hydrogenation | 3-Fluoro-4-(3-aminophenyl)benzoic acid |

| Fe, Sn, or Zn in HCl | Acidic medium | 3-Fluoro-4-(3-aminophenyl)benzoic acid |

The conversion of the nitro group to an amino group opens up a wide range of subsequent chemical transformations. The resulting aniline (B41778) derivative can participate in diazotization reactions, amide bond formations, and further electrophilic aromatic substitution reactions, where the amino group acts as a strong activating, ortho, para-director.

Regioselective Transformations and Synthetic Utility in Diversification

The synthetic potential of this compound as a scaffold for chemical diversification is rooted in the distinct reactivity of its functional groups and their influence on regioselective transformations. The interplay between the fluorine atom, the nitro group, and the carboxylic acid on the biphenyl (B1667301) system allows for a range of controlled modifications, making it a valuable intermediate in the synthesis of complex molecules.

The reactivity of the two aromatic rings in this compound is significantly different. The first ring, substituted with a fluorine, a carboxylic acid, and a phenyl group, is generally electron-deficient. The second ring is substituted with a nitro group, which is strongly electron-withdrawing. This electronic landscape dictates the regioselectivity of various transformations.

A key transformation for diversification is the selective reduction of the nitro group. The nitro functionality can be chemoselectively reduced to an amine under various conditions, such as catalytic hydrogenation using palladium on carbon, or with reducing agents like tin(II) chloride or iron in acidic media. This transformation yields 3-Fluoro-4-(3-aminophenyl)benzoic acid, a versatile intermediate. The newly formed amino group can then undergo a wide array of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents (e.g., -OH, -Cl, -Br, -CN). Furthermore, the amino group can be acylated, alkylated, or used in the construction of heterocyclic rings, significantly expanding the molecular diversity obtainable from the original scaffold.

The carboxylic acid group is another key handle for synthetic diversification. It can be readily converted into esters, amides, or acid chlorides. numberanalytics.com Esterification, typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents, allows for the introduction of various alkoxy groups. libretexts.org Amide formation, through reaction with primary or secondary amines using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), provides access to a vast library of amide derivatives with potential biological activities. libretexts.org The conversion to an acid chloride, for instance with thionyl chloride (SOCl₂), furnishes a highly reactive intermediate that can readily react with a wide range of nucleophiles. libretexts.org

The following table summarizes the key functional groups and their potential for regioselective transformations, providing a basis for the synthetic diversification of this compound.

| Functional Group | Potential Transformations | Reagents/Conditions | Resulting Functionality |

| Nitro Group (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl; Fe, AcOH | Amino Group (-NH₂) |

| Carboxylic Acid (-COOH) | Esterification | Alcohol, Acid Catalyst; Coupling Agents | Ester (-COOR) |

| Amide Formation | Amine, Coupling Agents (e.g., DCC) | Amide (-CONHR) | |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | |

| Fluorine Atom (-F) | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., R-OH, R-NH₂, R-SH) | Ether, Amine, Thioether |

The strategic combination of these regioselective transformations allows for the systematic modification of this compound, enabling the synthesis of a diverse range of derivatives. This makes the parent compound a valuable building block in medicinal chemistry and materials science for the development of new chemical entities with tailored properties.

Design and Synthesis of Derivatives and Analogues of 3 Fluoro 4 3 Nitrophenyl Benzoic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for chemical modification, enabling the creation of derivatives with altered polarity, solubility, and potential for intermolecular interactions.

Synthesis of Ester and Amide Derivatives for Property Modulation

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for modifying the parent compound's properties. Esterification, typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents, can increase lipophilicity and alter the molecule's transport characteristics.

Amide formation introduces a hydrogen-bond donor and acceptor, significantly changing the polarity and interaction profile. This is commonly achieved by first activating the carboxylic acid, for instance, with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, or by using peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). researchgate.netlibretexts.org Another effective method involves creating activated esters, such as 4-nitrophenyl (PNP) esters, which are highly reactive synthons for the acylation of amines to form amides under mild conditions. rsc.orgnih.gov These reactions allow for the introduction of a wide array of functional groups, enabling fine-tuning of the molecule's properties. iajpr.com

| Derivative Type | General Structure | Synthetic Reagents | Resulting Property Modulation |

|---|---|---|---|

| Ester | R-COOR' | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Increased lipophilicity, altered solubility, potential for hydrolysis. |

| Amide | R-CONR'R'' | Amine (HNR'R''), Coupling Agent (e.g., HATU, DCC) researchgate.netlibretexts.org | Increased polarity, enhanced hydrogen bonding capability, improved metabolic stability. |

| Activated Ester | R-COO-PNP | 4-Nitrophenol, Coupling Agent | Intermediate for efficient amide synthesis. rsc.org |

Exploration of Reduced Forms (e.g., Benzaldehydes, Benzyl (B1604629) Alcohols)

Reduction of the carboxylic acid group offers another avenue for structural diversification. Complete reduction to a primary alcohol, yielding [3-fluoro-4-(3-nitrophenyl)]methanol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) is an effective and often preferred reagent due to its relative safety and high reactivity towards carboxylic acids, allowing for selective reduction even in the presence of other reducible groups like a nitro group. libretexts.org

The corresponding aldehyde, 3-fluoro-4-(3-nitrophenyl)benzaldehyde, is a valuable synthetic intermediate. While direct partial reduction of a carboxylic acid to an aldehyde is challenging, aldehydes are typically synthesized via the oxidation of the corresponding primary benzyl alcohol. researchgate.netresearchgate.net For instance, reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions can be employed. The resulting aldehyde can participate in various reactions, including reductive amination and the Cannizzaro reaction, which involves disproportionation into the corresponding alcohol and carboxylic acid. rsc.org

| Reduced Form | General Structure | Typical Synthetic Route | Key Features |

|---|---|---|---|

| Benzyl Alcohol | Ar-CH₂OH | Reduction of carboxylic acid with LiAlH₄ or BH₃/THF. libretexts.org | Lacks acidic proton of COOH; can be a precursor for ethers and esters. |

| Benzaldehyde | Ar-CHO | Oxidation of the corresponding benzyl alcohol. researchgate.net | Contains a reactive carbonyl group for further functionalization. |

Alterations to the Fluoro and Nitro Substituents

Modifying the electronic properties of the biphenyl (B1667301) system can be achieved by altering the fluoro and nitro groups, which strongly influence the molecule's reactivity and potential for intermolecular interactions.

Introduction of Other Halogen or Electron-Withdrawing Groups for Electronic Effects

Replacing the fluorine atom with other halogens (Cl, Br) or different electron-withdrawing groups (EWGs) can systematically alter the electronic landscape of the molecule. While nucleophilic aromatic substitution of fluorine is possible, it often requires harsh conditions. A more common approach is to incorporate the desired substituent from the start of the synthesis, for example, by using a 3-chloro- or 3-bromo-4-phenylbenzoic acid analogue in a nitration step. Synthesis of related halogenated nitrobenzoic acids has been achieved through methods like the nitration of chloro-fluoro-trichlorotoluene precursors followed by hydrolysis. patsnap.com

| Analogue Type | Hypothetical Structure | Rationale for Synthesis | Expected Impact on Properties |

|---|---|---|---|

| Chloro-analogue | 3-Chloro-4-(3-nitrophenyl)benzoic acid | Investigate effect of a less electronegative halogen. | Slightly weaker inductive electron-withdrawing effect compared to fluorine. |

| Trifluoromethyl-analogue | 3-(Trifluoromethyl)-4-(3-nitrophenyl)benzoic acid | Introduce a strong electron-withdrawing group. | Significantly increased acidity of the carboxylic acid. |

| Cyano-analogue | 3-Cyano-4-(3-nitrophenyl)benzoic acid | Introduce a linear, electron-withdrawing group. | Strong electron-withdrawing effect; alters geometry for potential receptor binding. |

Derivatization of the Nitro Group (e.g., Reduction to Amine, Subsequent Transformations)

The nitro group is a highly versatile functional handle, primarily through its reduction to an amino group. This transformation unlocks a vast potential for subsequent derivatization. The reduction can be achieved using various methods, with the choice of reagent depending on the desired chemoselectivity. scispace.com

Catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C) is a common and efficient method. commonorganicchemistry.com Other widely used systems include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or zinc (Zn) in acetic acid. commonorganicchemistry.comyoutube.com These methods are generally robust, though care must be taken to avoid the reduction of other sensitive functional groups. scispace.com The resulting aniline (B41778) derivative, 3-fluoro-4-(3-aminophenyl)benzoic acid, is a key intermediate. The amino group can be readily acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).

| Reaction | Reagents | Product | Potential for Further Synthesis |

|---|---|---|---|

| Nitro Reduction | H₂/Pd-C, Sn/HCl, Fe/HCl commonorganicchemistry.comyoutube.com | 3-Fluoro-4-(3-aminophenyl)benzoic acid | Precursor for amides, sulfonamides, and diazonium salts. |

| Acylation | Acyl chloride, Amine product | N-Acyl derivative | Modulates basicity and nucleophilicity of the amine. |

| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt derivative | Intermediate for Sandmeyer reactions (introduction of -OH, -CN, -X). |

Investigation of Structural Isomers and Positional Effects on Reactivity and Electronic Properties

The reactivity of the functional groups is also position-dependent. In 4-fluoro-3-nitrobenzoic acid, the fluorine atom is activated towards nucleophilic aromatic substitution by the ortho-nitro group. ossila.com In the target compound, 3-fluoro-4-(3-nitrophenyl)benzoic acid, the fluorine is meta to the carboxylic acid and on a different ring system from the nitro group it is attached to, leading to a different electronic distribution and reactivity profile. The synthesis of such isomers often relies on regioselective reactions like directed ortho-metalation or cross-coupling reactions like the Suzuki-Miyaura coupling, where the starting materials dictate the final substitution pattern.

| Isomer Name | Key Structural Difference from Target Compound | Predicted Effect on Properties |

|---|---|---|

| 2-Fluoro-4-(3-nitrophenyl)benzoic acid | Fluorine is ortho to the carboxylic acid. | Increased acidity (lower pKa) of the carboxylic acid; altered conformation due to steric hindrance. |

| 4-Fluoro-3-nitrobenzoic acid ossila.com | Single phenyl ring; fluorine is para and nitro is meta to the carboxylic acid. | Fluorine is activated for nucleophilic substitution by the ortho-nitro group. ossila.com |

| 3-Fluoro-4-nitrobenzoic acid nbinno.com | Single phenyl ring; fluorine is meta and nitro is para to the carboxylic acid. | Different electronic effects on the carboxylic acid compared to the 4-fluoro-3-nitro isomer. |

Heterocyclic Annulation Strategies Employing the Biphenyl Core

The strategic functionalization of the this compound framework allows for its use as a sophisticated scaffold in the construction of fused heterocyclic systems. A key approach involves leveraging the biphenyl core to build additional rings through annulation reactions, a process that significantly expands the chemical space and allows for the generation of novel polycyclic architectures. This strategy typically begins with the chemical modification of the existing nitro and carboxylic acid functional groups to facilitate intramolecular or intermolecular cyclization reactions.

A primary and highly effective strategy for heterocyclic annulation using this biphenyl core involves the initial reduction of the nitro group to a primary amine. This transformation converts the starting material into a versatile intermediate, 3-fluoro-4-(3-aminophenyl)benzoic acid, which is primed for a variety of classical ring-forming reactions. The resulting aniline derivative is particularly well-suited for condensation and subsequent cyclization to form nitrogen-containing heterocycles.

One of the most powerful and widely used methods for this purpose is the Gould-Jacobs reaction. wikipedia.org This reaction facilitates the synthesis of quinolone systems, which are a prominent class of heterocycles. The process commences with the reaction of the aniline derivative, in this case, 3-fluoro-4-(3-aminophenyl)benzoic acid, with a malonic acid derivative such as diethyl ethoxymethylenemalonate (EMM). This is followed by a thermally induced intramolecular cyclization. The sequence results in the formation of a new heterocyclic ring fused to the existing phenyl group that bears the amine, creating a complex polycyclic structure.

The initial condensation step forms an anilidomethylenemalonate intermediate. The subsequent thermal treatment promotes a 6-electron cyclization onto the aromatic ring, which is followed by the elimination of ethanol (B145695) to yield the fused quinolone ring system. wikipedia.org The carboxylic acid on the other phenyl ring remains intact, providing a handle for further derivatization. This annulation strategy effectively transforms the linear biphenyl precursor into a rigid, planar, and more complex heterocyclic compound. The general scheme for this annulation is detailed in the table below.

Table 1: Heterocyclic Annulation via Gould-Jacobs Reaction

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Fe/HCl or H₂, Pd/C | 3-Fluoro-4-(3-aminophenyl)benzoic acid | Nitro Group Reduction |

| 2 | 3-Fluoro-4-(3-aminophenyl)benzoic acid | 1. Diethyl ethoxymethylenemalonate (EMM) 2. Heat (e.g., in Dowtherm A) | 7-Fluoro-8-(3-carboxyphenyl)-4-hydroxyquinoline-3-carboxylic acid ethyl ester | Gould-Jacobs Annulation |

This approach underscores the utility of the this compound core as a foundational element for building intricate heterocyclic derivatives. The strategic reduction of the nitro group unlocks the potential for well-established annulation reactions, providing a reliable pathway to novel quinolone-based structures.

Exploratory Research Applications Based on the Chemical Structure of 3 Fluoro 4 3 Nitrophenyl Benzoic Acid

Role as Versatile Synthetic Intermediates in Complex Molecule Construction

The molecular structure of 3-Fluoro-4-(3-nitrophenyl)benzoic acid and its isomers is inherently suited for serving as a versatile intermediate in the synthesis of more complex molecules. The presence of three distinct functional groups—carboxylic acid, fluorine, and a nitro group—on a biaryl framework allows for a variety of chemical transformations. This multifunctionality makes it a valuable building block for constructing intricate molecular architectures.

The different functional groups possess varied reactivities that can be selectively addressed. ossila.com

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for attaching the molecule to other scaffolds or polymers. ossila.com

The nitro group can be reduced to an amine, which then serves as a nucleophile or a precursor for forming heterocyclic rings. ossila.com

The fluorine atom , positioned on one of the aromatic rings, can influence the electronic properties of the molecule and is a site for potential nucleophilic aromatic substitution reactions. ossila.com

This versatility is particularly useful in the synthesis of heterocyclic compounds like benzimidazoles, which are known to possess a wide range of pharmaceutical activities, including antimicrobial, opioid, and antipsychotic properties. ossila.comindiamart.com The strategic placement of the reactive sites on compounds like 3-fluoro-4-nitrobenzoic acid makes them ideal precursors for building these complex, biologically active molecules. indiamart.combiosynth.com The synthesis of such biaryl compounds is a significant focus in organic chemistry, with methods like Suzuki-Miyaura cross-coupling being powerful tools for their construction.

Investigation of Structure-Property Relationships for Advanced Materials

The investigation of how a molecule's structure dictates its bulk properties is fundamental to materials science. The rigid biphenyl (B1667301) core of this compound, combined with its specific functionalization, makes it an intriguing candidate for developing advanced materials with tailored characteristics.

Fluorinated benzoic acid derivatives are recognized as valuable building blocks for creating functional polymers. ossila.com The ability to attach these molecules to polymer chains allows for the construction of block-copolymers. ossila.com These copolymers can self-assemble into organized structures like polymersomes, which have applications in drug delivery and nanotechnology. ossila.com

The inclusion of the this compound moiety into a polymer backbone can impart specific properties:

Rigidity and Thermal Stability: The biphenyl structure provides a rigid segment, which can enhance the thermal stability and mechanical strength of the resulting polymer.

Modified Electronic Properties: The electron-withdrawing nature of the fluorine and nitro groups can significantly alter the electronic characteristics of the polymer, making it potentially useful for applications in organic electronics.

Controlled Intermolecular Interactions: The functional groups can participate in specific intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can influence the polymer's morphology and bulk properties.

| Structural Feature | Potential Impact on Polymer Property | Example Application Area |

|---|---|---|

| Biphenyl Core | Increased rigidity, enhanced thermal stability | High-performance plastics |

| Fluoro Group | Modified electronic properties, increased hydrophobicity | Organic electronics, specialized coatings |

| Nitro Group | Polarity, potential for cross-linking after reduction | Functional materials, sensors |

| Carboxylic Acid | Site for polymerization, hydrogen bonding | Polyesters, polyamides |

The field of liquid crystals (LCs) relies on molecules that have a tendency to align in an ordered, yet fluid, manner. The fundamental molecular requirement for many liquid crystals is a rigid, elongated (rod-like) shape. Biphenyl-based structures are a well-established class of mesogens, the core molecular units that exhibit liquid crystalline phases. nih.govmdpi.com

The structure of this compound is analogous to known liquid crystal motifs.

Anisotropic Shape: The extended biphenyl core provides the necessary structural anisotropy for LC phase formation. mdpi.com

Polar Substituents: The presence of polar groups like fluorine and the nitro group is crucial for creating the dipole moments that influence the dielectric anisotropy of the material—a key parameter for display applications. mdpi.com The cyano (CN) group, electronically similar to the nitro group, was instrumental in the development of early room-temperature liquid crystal displays. mdpi.com

Fluorination Strategy: Fluorination is a common strategy in modern liquid crystal design. The introduction of fluorine atoms, or groups like pentafluorosulfanyl (SF5), can be used to fine-tune properties such as mesophase stability, viscosity, and dielectric anisotropy. nih.govresearchgate.net

Based on these principles, this compound and its derivatives represent a promising scaffold for the design and synthesis of novel liquid crystalline materials. nih.govmdpi.com

Mechanistic Probing of Molecular Interactions in Biological Systems

Understanding how small molecules interact with biological macromolecules is crucial for drug discovery and chemical biology. The specific structural features of this compound make it a useful tool for studying these interactions at a molecular level.

Fluorinated molecules have become indispensable in the development of enzyme inhibitors. nih.gov The high electronegativity of fluorine allows it to modulate the electronic environment of a molecule and participate in unique interactions within an enzyme's active site. nih.gov

Mechanism-Based Inhibition: Appropriately placed fluorine atoms can be used to design "suicide substrates" that permanently inactivate an enzyme through a catalytic step. nih.gov For instance, α-fluorination can destabilize transition states in enzymes like serine proteases and glycosidases, leading to inhibition. nih.gov

¹⁹F NMR Probing: Fluorine possesses a unique NMR-active nucleus (¹⁹F) that is not naturally abundant in biological systems. This "bio-orthogonal" signal allows researchers to use ¹⁹F NMR spectroscopy to directly observe the binding of a fluorinated inhibitor to its target enzyme and to follow its mechanistic fate. nih.gov

While specific studies on this compound as an enzyme inhibitor are not detailed, its structure contains the key fluorinated aromatic feature. This allows it to serve as a parent compound or fragment for designing probes to study molecular recognition and inhibition mechanisms in various enzyme systems. nih.govmdpi.com

The planar, aromatic nature of the biphenyl scaffold, combined with its functional groups, suggests potential for interactions with biological targets like DNA and proteins.

DNA Binding: Many planar aromatic molecules are known to interact with DNA by intercalating between the base pairs. researchgate.netnih.gov Nitrophenyl derivatives have been investigated for their DNA binding capabilities, with studies showing that the position of the nitro group can influence the binding pattern. nih.gov Molecular docking studies have suggested that nitrophenyl-substituted moieties can stack between DNA base pairs during intercalation. nih.gov

Protein Interactions: Fluorine substitution is known to influence protein-ligand interactions. fu-berlin.de It can enhance binding affinity by participating in favorable hydrophobic interactions or by altering the molecule's electrostatic potential. researchgate.netmdpi.com For example, studies on fluorinated dihydroquinazolin derivatives have shown that fluorine substitution can increase the binding affinity to Human Serum Albumin (HSA), a key transport protein in the bloodstream. mdpi.com The interaction between a small molecule and proteins like HSA can significantly affect its distribution and biological activity. mdpi.com

The structure of this compound, therefore, provides a platform for exploring these fundamental biological interactions, potentially leading to the development of new therapeutic agents or biological probes. nih.govmdpi.com

| Biological Target | Relevant Structural Feature(s) | Potential Mode of Interaction | Research Application |

|---|---|---|---|

| Enzyme Active Sites | Fluorinated Phenyl Ring | Transition state stabilization/destabilization, ¹⁹F NMR probe | Enzyme inhibitor design, mechanistic studies |

| DNA | Planar Biphenyl Core, Nitro Group | Intercalation between base pairs | Development of DNA-targeting agents |

| Proteins (e.g., Albumin) | Fluorine Atom, Aromatic Rings | Hydrophobic interactions, altered electrostatics | Probing protein binding, drug delivery studies |

Design Principles for Novel Bioactive Scaffolds Based on Structural Features

The molecular architecture of this compound presents a valuable starting point for the design of novel bioactive scaffolds. Its distinct structural motifs—a biphenyl core, a fluorine substituent, a nitro group, and a carboxylic acid—each contribute unique physicochemical properties that can be strategically exploited in medicinal chemistry to modulate biological activity, selectivity, and pharmacokinetic profiles. The design principles derived from this scaffold leverage the specific roles of each functional group to guide the synthesis of new chemical entities with therapeutic potential.

The biphenyl framework serves as a rigid yet conformationally adaptable backbone, allowing for the precise spatial orientation of its substituents. This is crucial for optimizing interactions with the three-dimensional binding sites of biological targets like enzymes and receptors. Many compounds with a biphenyl structure have been developed with a wide range of pharmacological applications, including as anti-inflammatory, antimicrobial, and anti-cancer agents. ajgreenchem.comresearchgate.net

Strategic Importance of Individual Functional Groups

Fluorine Substituent: The strategic placement of a fluorine atom is a common tactic in modern drug design. nih.gov Its high electronegativity and small size can significantly influence the electronic properties of the aromatic ring and the acidity (pKa) of the nearby carboxylic acid. nih.gov Furthermore, a carbon-fluorine bond is highly stable and can block metabolic oxidation at that position, thereby enhancing the metabolic stability and bioavailability of a potential drug candidate. cambridgemedchemconsulting.com

Nitro Group: The nitro group is a strong electron-withdrawing moiety that profoundly impacts the polarity and electronic characteristics of the molecule. nih.govresearchgate.net This feature can facilitate interactions with nucleophilic sites within protein structures, potentially leading to enzyme inhibition. nih.gov While the nitro group can be a key pharmacophore, it is sometimes associated with toxicity. nih.govresearchgate.net In drug design, it can also serve as a versatile synthetic handle, for instance, being reduced to an amine group to introduce new interaction possibilities or to serve as a point for further chemical elaboration. frontiersin.org

Carboxylic Acid Group: The carboxylic acid is a critical functional group, often essential for a molecule's biological activity. nih.gov It is ionizable and can act as a hydrogen bond donor and acceptor. drugdesign.org This allows it to form strong ionic interactions, or salt bridges, with basic amino acid residues such as lysine or arginine in a protein's active site. However, the acidic nature of this group can limit passive diffusion across biological membranes, a factor that often leads medicinal chemists to explore bioisosteric replacements. nih.gov

The following table summarizes the primary roles of each key structural feature in the context of designing new bioactive scaffolds.

| Structural Feature | Primary Role in Drug Design | Potential Impact on Bioactivity |

| Biphenyl Core | Provides a rigid, conformationally defined scaffold for presenting other functional groups in a specific 3D orientation. | Optimizes binding affinity and selectivity by ensuring precise interaction with the target's binding pocket. |

| Fluorine Atom | Modulates electronic properties, increases metabolic stability (metabolic blocker), and can enhance binding affinity through specific non-covalent interactions. | Improves pharmacokinetic properties (e.g., half-life) and can fine-tune binding to the biological target. |

| Nitro Group | Acts as a potent hydrogen bond acceptor and strong electron-withdrawing group; can be a synthetic handle for further modification. | Enhances polarity and electronic interactions with the target; its reduction to an amine offers a route to new derivatives. nih.govfrontiersin.org |

| Carboxylic Acid | Functions as a key interaction point (pharmacophore), forming strong hydrogen bonds and ionic interactions (salt bridges) with protein targets. | Crucial for anchoring the molecule in the active site of an enzyme or receptor, often determining potency. drugdesign.org |

Bioisosteric Replacement and Scaffold Hopping

For instance, the carboxylic acid moiety can be replaced with surrogates like tetrazoles, hydroxamic acids, or fluorinated alcohols to modulate acidity, lipophilicity, and membrane permeability. nih.govnih.govpressbooks.pub Tetrazoles, for example, are a common non-classical bioisostere for carboxylic acids, maintaining a similar acidity but offering increased lipophilicity, which can lead to improved oral bioavailability. drughunter.compressbooks.pub

Similarly, the nitro group can be replaced by other electron-withdrawing groups such as a cyano (-CN) or a trifluoromethyl (-CF3) group to retain desired electronic properties while potentially mitigating toxicity concerns. nih.govresearchgate.net

The table below details potential bioisosteric replacements for the functional groups in this compound and the rationale for their use.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid | Tetrazole | Mimics acidity and interaction profile of the carboxylate but increases lipophilicity, potentially improving cell permeability and oral absorption. drughunter.compressbooks.pub |

| Carboxylic Acid | Fluorinated Alcohol | Significantly lowers acidity while increasing lipophilicity and permeability, which can be desirable depending on the target. nih.gov |

| Nitro Group | Cyano Group (-CN) | Acts as an electron-withdrawing group and hydrogen bond acceptor, mimicking key electronic features of the nitro group with a different steric profile and potentially reduced toxicity. |

| Nitro Group | Sulfonamide (-SO2NHR) | Provides a hydrogen bond donor and acceptor, altering the electronic and solubility properties of the scaffold. |

By systematically applying these design principles—analyzing the role of each functional group, exploring bioisosteric replacements, and modifying the biphenyl scaffold—researchers can generate diverse libraries of new compounds derived from the structural template of this compound, optimizing them for enhanced potency, selectivity, and drug-like properties.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Routes and Sustainable Methodologies for Production

The synthesis of substituted biphenyl (B1667301) carboxylic acids like 3-Fluoro-4-(3-nitrophenyl)benzoic acid traditionally relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. A plausible route would involve the coupling of 4-bromo-3-fluorobenzoic acid with 3-nitrophenylboronic acid.

Current research in the synthesis of biphenyl compounds is heavily focused on developing more sustainable and environmentally friendly methods. researchgate.netmdpi.comresearchgate.netacs.org For the production of this compound, future efforts will likely concentrate on several key areas to enhance its "green" credentials.

One major focus is the use of water as a reaction solvent, which significantly reduces the environmental impact compared to traditional organic solvents. researchgate.netacs.org The development of water-soluble catalysts, such as those supported on fullerenes or functionalized polymers, is a promising approach to facilitate reactions in aqueous media. researchgate.net Another avenue is the use of more benign and recyclable catalyst systems. While palladium remains a highly effective metal for these transformations, the development of catalysts with very low loading and high turnover numbers is crucial for reducing cost and metal contamination in the final product. mdpi.comsigmaaldrich.com The use of palladium nanoparticles supported on materials like polyimide sponges is also being explored to create reusable "dip catalysts". acs.org

Furthermore, the exploration of alternative energy sources, such as microwave irradiation and ultrasound, can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Visible-light-driven photocatalytic systems are also emerging as a cost-effective and green alternative to traditional high-temperature methods for Suzuki coupling reactions. rsc.org

The table below outlines potential greener modifications to the synthesis of this compound.

| Traditional Method Component | Greener Alternative | Benefit |

| Organic Solvents (e.g., Toluene, Dioxane) | Water, Ethanol (B145695), Poly(ethylene glycol) | Reduced toxicity and environmental impact. researchgate.net |

| Homogeneous Palladium Catalysts | Water-soluble catalysts, supported Pd nanoparticles | Catalyst recyclability, lower metal contamination. researchgate.netmdpi.com |

| Conventional Heating | Microwave irradiation, Ultrasound, Photocatalysis | Reduced energy consumption and reaction times. researchgate.netrsc.org |

| Stoichiometric Bases | Recyclable solid bases | Simplified purification and waste reduction. |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Mechanistic Studies

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of the reaction progress are invaluable for gaining mechanistic insights. uvic.ca

Raman spectroscopy is a powerful tool for monitoring microwave-promoted Suzuki coupling reactions in real-time. escholarship.org It can track the formation of the biaryl product and provide information on reaction kinetics and the influence of reaction parameters, such as microwave power. uvic.ca For the synthesis of this compound, in-situ Raman spectroscopy could be employed to optimize reaction conditions for maximum yield and minimal side-product formation.

Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS) coupled with techniques like Pressurized Sample Infusion (PSI), is another critical tool for identifying transient catalytic intermediates in palladium-catalyzed cross-coupling reactions. uvic.ca This can help elucidate the catalytic cycle and identify potential deactivation pathways.

The combination of these advanced spectroscopic methods can provide a comprehensive picture of the reaction dynamics, leading to the development of more efficient and robust synthetic protocols for this compound and its derivatives. arxiv.org

Computational Design and Prediction of Novel Derivatives with Tailored Properties

Computational chemistry offers a powerful platform for the rational design and prediction of novel derivatives of this compound with specific, tailored properties. worldscientific.com Density Functional Theory (DFT) is a widely used method to study the electronic and structural properties of molecules. ichem.md

For this compound, DFT calculations can be used to predict how the introduction of different functional groups at various positions on the biphenyl scaffold will affect its electronic properties, such as the HOMO-LUMO gap, which is related to its reactivity and potential applications in materials science. ichem.mdacs.org For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic characteristics, which is crucial for applications in areas like organic electronics.

Molecular electrostatic potential (MEP) analysis can predict the sites for electrophilic and nucleophilic attack, providing insights into the intermolecular interactions of the molecule. acs.org This is particularly important for designing derivatives with specific binding properties for biological targets or for controlling the self-assembly in materials.

The table below illustrates how computational tools can guide the design of novel derivatives.

| Desired Property | Computational Approach | Predicted Molecular Feature to Modify |

| Enhanced Biological Activity | Molecular Docking, QSAR | Substitution pattern to optimize binding with a target protein. |

| Tailored Electronic Properties | DFT, HOMO-LUMO analysis | Introduction of electron-donating/withdrawing groups. ichem.md |

| Modified Solubility | Calculation of solvation free energy | Addition of polar or non-polar functional groups. |

| Specific Crystal Packing | Crystal structure prediction | Altering substituents to control intermolecular interactions. |

Exploration of New Catalytic Transformations Involving Substituted Biphenyl Carboxylic Acids

The carboxylic acid group in this compound is not just a terminal functionality but can serve as a handle for further catalytic transformations, leading to a diverse range of new compounds.

One important transformation is catalytic decarboxylation, where the carboxylic acid group is removed. masterorganicchemistry.com This can be achieved using various transition metal catalysts and can be a key step in the synthesis of more complex molecules. rsc.org For instance, the catalytic decarboxylation of this compound would yield 3-fluoro-3'-nitrobiphenyl, a different, yet related, core structure for further functionalization. The decarboxylation of biphenyl carboxylic acids can sometimes lead to cyclization products like fluorenones, a transformation that can be controlled by the choice of catalyst. acs.org

Another emerging area is the use of the carboxylic acid group as a directing group for C-H functionalization. nih.gov This allows for the selective introduction of new functional groups at positions on the aromatic rings that would be difficult to access through traditional methods. For example, palladium-catalyzed C-H arylation of free aliphatic acids has been demonstrated, and similar strategies could potentially be applied to aromatic carboxylic acids like the target compound. nih.gov

Furthermore, metallaphotoredox catalysis has opened up new avenues for the functionalization of carboxylic acids, including decarboxylative arylation, amination, and trifluoromethylation. nih.gov These methods could be applied to this compound to generate a wide array of novel derivatives.

Integration with High-Throughput Screening for the Discovery of Chemical Diversity and Functionality

High-throughput screening (HTS) is a powerful technology for rapidly evaluating large libraries of compounds for a specific property or activity. nih.govumd.edu The integration of this compound into HTS workflows could accelerate the discovery of new functionalities.

A combinatorial library of derivatives of this compound can be synthesized by varying the substituents on the biphenyl core. This library can then be screened for a variety of applications. For example, in materials science, HTS can be used to discover new materials with desired optical or electronic properties for applications in organic light-emitting diodes (OLEDs) or as liquid crystals. ajgreenchem.comesrf.fr

In drug discovery, HTS can be employed to screen the compound library against a panel of biological targets to identify potential new therapeutic agents. thermofisher.com The carboxylic acid functionality can be a key interaction point with biological macromolecules. ajgreenchem.com Libraries of carboxylic acids are available for screening and have shown potential in identifying hits for challenging targets like protein-protein interactions. enamine.net The development of novel biphenyl derivatives as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway, highlights the potential of this class of compounds in immunotherapy. nih.gov

The combination of combinatorial synthesis and HTS provides a powerful engine for innovation, enabling the rapid exploration of the chemical space around the this compound scaffold to uncover novel functions and applications. nih.govnumberanalytics.com

Q & A

Q. What are common synthetic routes for 3-fluoro-4-(3-nitrophenyl)benzoic acid?

The synthesis typically involves sequential halogenation and coupling reactions. A plausible route includes:

- Step 1 : Nitration of a pre-fluorinated benzene derivative to introduce the nitro group at the 3-position.

- Step 2 : Suzuki-Miyaura cross-coupling to attach the nitrophenyl group to the fluorobenzoic acid core .

- Step 3 : Carboxylation via carbon dioxide insertion under basic conditions to form the benzoic acid moiety . Challenges include controlling regioselectivity due to competing electron-withdrawing effects of fluorine and nitro groups.

Q. Which analytical methods are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm substituent positions (e.g., fluorine at C3, nitro at C3' of the phenyl ring) .

- HPLC : For purity assessment, especially given potential byproducts from incomplete nitration .

- Mass Spectrometry : To verify molecular weight (e.g., [M-H]⁻ ion at m/z 290.2 for C₁₃H₇FNO₄) .

Q. How is the biological activity of this compound initially screened?

- In vitro assays : Test for enzyme inhibition (e.g., COX-2) or receptor binding using fluorogenic substrates .

- Cytotoxicity profiling : Employ cell lines (e.g., HeLa) to assess antiproliferative effects at varying concentrations (IC₅₀ values) .

Advanced Research Questions

Q. How can regioselectivity be controlled during nitrophenyl group introduction?

The nitro group’s meta-directing nature and fluorine’s ortho/para-directing effects must be balanced. Strategies include:

- Pre-functionalization : Use protecting groups on the benzoic acid to block undesired positions .

- Catalytic systems : Palladium catalysts with bulky ligands (e.g., SPhos) to favor coupling at sterically accessible sites .

Q. How to resolve contradictions in solubility data across studies?

Discrepancies may arise from polymorphic forms or impurities. Mitigation involves:

- Thermal analysis (DSC) : Identify melting point variations between batches .

- Solubility parameter modeling : Use Hansen solubility parameters to predict solvent compatibility .

Q. What structural modifications enhance bioactivity while maintaining stability?

- Nitro-to-cyano substitution : Reduces toxicity while retaining electron-withdrawing properties (see analogs in ).

- Methoxy group addition : Improves metabolic stability by blocking oxidative sites .

Q. How to optimize HPLC conditions for separating degradation products?

- Mobile phase : Acetonitrile/0.1% trifluoroacetic acid (70:30) with a C18 column resolves nitro-reduction byproducts .

- Column temperature : 40°C enhances peak symmetry for polar degradation products .

Q. What computational methods predict protein-ligand interactions with this compound?

- Molecular docking : Use AutoDock Vina with COX-2 (PDB: 1PXX) to model binding affinities .

- MD simulations : Analyze stability of the ligand-enzyme complex over 100 ns trajectories .

Methodological Considerations

Q. How to assess the compound’s photostability under experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.